3,3-difluorocyclobutane-1-thiol
Description
Properties
CAS No. |
2228833-09-6 |
|---|---|
Molecular Formula |
C4H6F2S |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
The Strategic Value of Fluorinated Cyclobutane Scaffolds in Molecular Design
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.govrsc.org Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov When integrated into a cyclobutane (B1203170) ring, these effects are further amplified by the ring's inherent structural features.
Cyclobutane scaffolds are increasingly utilized in drug discovery to introduce conformational constraints on flexible molecules. nih.gov This rigidity can lead to enhanced binding to target proteins and improved pharmacological profiles. The unique puckered structure and longer carbon-carbon bonds of the cyclobutane ring provide a three-dimensional framework that is distinct from other cyclic systems. nih.gov The presence of geminal fluorine atoms on the cyclobutane ring, as seen in 3,3-difluorocyclobutane derivatives, can further modulate the ring's conformation and electronic properties. This strategic placement of fluorine can block sites of metabolism, thereby increasing the half-life of a drug candidate. nih.gov
The Thiol Moiety: a Versatile Tool in Advanced Synthesis
The thiol group (–SH), also known as a sulfhydryl group, is a highly versatile functional group in organic synthesis. creative-proteomics.comebsco.com Thiols are potent nucleophiles and readily participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions. creative-proteomics.comebsco.com One of the most significant reactions involving thiols is the Michael addition to α,β-unsaturated compounds, which is a powerful method for forming carbon-sulfur bonds. researchgate.net
Furthermore, the thiol group's ability to be easily oxidized to form disulfide bonds (–S–S–) is crucial in various contexts, from stabilizing protein structures to the development of self-healing polymers. wikipedia.org In the realm of materials science and nanotechnology, the strong affinity of thiols for the surfaces of noble metals like gold has enabled the construction of self-assembled monolayers and functionalized nanoparticles for applications in sensing and drug delivery. longdom.orgnih.gov The reactivity of the thiol group also allows for the formation of thiyl radicals, which are important intermediates in various biochemical and synthetic processes. wikipedia.org
Future Directions: Research on 3,3 Difluorocyclobutane 1 Thiol Derivatives
The combination of a 3,3-difluorocyclobutane scaffold and a thiol functional group in a single molecule opens up numerous possibilities for the design and synthesis of novel compounds with unique properties. Research into derivatives of 3,3-difluorocyclobutane-1-thiol is likely to proceed along several key trajectories:
Medicinal Chemistry: The development of novel therapeutic agents is a primary focus. The fluorinated cyclobutane (B1203170) moiety can serve as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of known drugs. The thiol group can be used as a handle for conjugation to other molecules or as a key interacting group with biological targets.
Materials Science: The unique properties of this compound could be exploited in the creation of advanced materials. For example, its derivatives could be used to create fluorinated self-assembled monolayers on gold surfaces with tailored wetting and electronic properties.
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides. The specific structural features of This compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
The synthesis of derivatives will likely involve leveraging the reactivity of the thiol group. This could include S-alkylation, S-acylation, and oxidation to disulfides or sulfonic acids. Furthermore, the development of efficient synthetic routes to access a variety of substituted this compound analogues will be crucial for exploring the full potential of this chemical scaffold.
An in-depth look into the synthesis of this compound reveals a multi-step process that hinges on the initial construction of the fluorinated cyclobutane core followed by the strategic introduction of the sulfur-based functional group. This article explores the key synthetic methodologies for producing this compound and its essential precursors.
Spectroscopic and Structural Elucidation of 3,3 Difluorocyclobutane 1 Thiol Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3,3-difluorocyclobutane-1-thiol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic framework and connectivity.
The ¹H NMR spectrum is expected to reveal the environment of the hydrogen atoms on the cyclobutane (B1203170) ring. The proton attached to the same carbon as the thiol group (H1) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H2 and H4). These methylene protons would, in turn, show complex splitting patterns due to geminal coupling with each other and vicinal coupling with H1. Furthermore, long-range coupling to the fluorine atoms (⁴JHF) would likely add complexity to these signals. The thiol proton (-SH) resonance is typically a broad singlet, and its chemical shift can be variable depending on concentration and solvent; it may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum. ichorlifesciences.com
The ¹³C NMR spectrum provides information on the carbon framework. Due to the symmetry of the molecule, four distinct carbon signals are expected. The carbon atom bonded to the two fluorine atoms (C3) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the CF₂ group (C2 and C4) would exhibit splitting due to two-bond C-F coupling (²JCF). The carbon bearing the thiol group (C1) would be influenced by the sulfur atom and show coupling to the adjacent protons. The use of "perdeuterated" solvents in ¹³C NMR results in the observation of solvent resonances characterized by the J coupling pattern of the deuterons attached to the carbon atoms (e.g., a 1:1:1 triplet for CD). blogspot.com
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. ichorlifesciences.com In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal would be split into a multiplet due to coupling with the neighboring methylene protons (²JHF). The chemical shift would be indicative of the gem-difluoroalkyl environment. colorado.eduucsb.edu
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analysis of related structures and known chemical shift/coupling constant ranges.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | |||
| CH-SH | 2.5 - 3.5 | Multiplet | ³JHH, ⁴JHF |
| -CH₂- | 2.0 - 3.0 | Multiplet | ²JHH, ³JHH, ²JHF |
| -SH | 1.2 - 2.0 | Broad Singlet | - |
| ¹³C NMR | |||
| C -SH | 30 - 45 | Multiplet | ³JCF |
| -C H₂- | 35 - 50 | Triplet (from ²JCF) | ²JCF |
| -C F₂- | 115 - 125 | Triplet (from ¹JCF) | ¹JCF ≈ 240-280 |
| ¹⁹F NMR |
To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons on adjacent carbons. Cross-peaks would be expected between the methine proton (H1) and the methylene protons (H2/H4), confirming the cyclobutane ring structure. colorado.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (H1 to C1, and H2/H4 to C2/C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of nuclei, which is valuable for determining the three-dimensional conformation of the cyclobutane ring (i.e., whether it is planar or puckered) and the preferred orientation (axial or equatorial) of the thiol substituent.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification. researchgate.netresearchgate.net
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the C-H, S-H, C-F, and C-S bonds. The S-H stretching vibration typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹, a region that is relatively free of other absorptions. ichorlifesciences.com The C-S stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.org A key diagnostic peak in the Raman spectrum is the C-S-H bending mode, which appears around 850-920 cm⁻¹ and is sensitive to isotopic substitution. rsc.org The C-F stretching vibrations are expected to produce very strong absorptions in the IR spectrum, typically in the 1000-1300 cm⁻¹ range. The various C-H stretching and bending modes of the cyclobutane ring would also be present. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Expected frequency ranges based on known group frequencies from IR and Raman spectroscopy.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong | Medium-Strong |
| S-H | Stretching | 2550 - 2600 | Weak | Medium |
| C-F | Stretching | 1000 - 1300 | Very Strong | Weak |
| C-S-H | Bending | 850 - 920 | Medium | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₄H₆F₂S), the calculated monoisotopic mass is approximately 136.0158 Da. HRMS would be able to measure this mass with high accuracy (typically to within 5 ppm), confirming the molecular formula. rsc.org
The mass spectrum would also display a characteristic isotopic pattern. The M+1 peak, primarily due to the natural abundance of ¹³C, would be observed. The M+2 peak would have a higher relative abundance than expected from ¹³C alone due to the natural abundance of the ³⁴S isotope (approximately 4.2%).
Electron Ionization (EI) would likely lead to fragmentation of the molecule. Plausible fragmentation pathways would include the loss of the thiol group (•SH), loss of H₂S, and fragmentation of the cyclobutane ring, leading to characteristic daughter ions.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. researchgate.net This technique yields precise measurements of bond lengths, bond angles, and torsion angles. caltech.edudntb.gov.ua
For this specific molecule, X-ray crystallography would be invaluable for determining the conformation of the four-membered ring. Cyclobutane rings are typically not planar but exist in a puckered conformation to relieve ring strain. researchgate.net The analysis would reveal the exact degree of puckering. Furthermore, it would establish the orientation of the thiol substituent, determining whether it occupies an axial or equatorial position relative to the puckered ring. Intermolecular interactions in the crystal lattice, such as potential hydrogen bonding involving the thiol group (S-H···S), would also be elucidated. To date, no public crystal structure for this compound has been reported.
Computational and Theoretical Investigations of 3,3 Difluorocyclobutane 1 Thiol
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For 3,3-difluorocyclobutane-1-thiol, a DFT study would typically commence with geometry optimization to determine the lowest energy structure. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) would be tested to find a level of theory that accurately describes the system.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity. For a thiol derivative, the HOMO is likely to have significant contribution from the sulfur lone pairs, indicating its nucleophilic character.
Electron Density and Electrostatic Potential: Mapping the electron density surface helps to identify electron-rich and electron-deficient regions of the molecule. The electrostatic potential (ESP) surface would visualize the partial positive and negative charges, highlighting the electrophilic and nucleophilic sites. The fluorine atoms would induce a significant dipole moment, influencing the molecule's interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution on each atom and describe the bonding in terms of localized orbitals. This would be crucial to understand the nature of the C-F, C-S, and S-H bonds and any hyperconjugative interactions that might influence the molecule's conformation and stability.
Conformational Analysis of the Cyclobutane (B1203170) Ring and Thiol Orientation
The four-membered cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The introduction of two fluorine atoms at the 3-position and a thiol group at the 1-position makes the conformational analysis of this compound particularly interesting.
A thorough conformational analysis would involve:
Potential Energy Surface (PES) Scan: A systematic scan of the dihedral angles defining the ring pucker and the orientation of the thiol group (axial vs. equatorial) would be performed. This would identify all possible conformers (local minima) and the transition states connecting them.
Relative Energies of Conformers: The relative energies of the different conformers would be calculated to determine the most stable arrangement. It is expected that the thiol group can exist in either an axial or equatorial position, with the equatorial conformer often being more stable to minimize steric hindrance. The puckering of the cyclobutane ring will also be influenced by the bulky substituents. Studies on related 1,3-difluorinated alkanes have shown a strong influence of fluorine substitution on the conformational profiles. nih.govsoton.ac.uk
Solvent Effects: The conformational equilibrium can be significantly influenced by the solvent. Therefore, calculations would be repeated using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to simulate the environment in different solvents. The dipole-dipole interactions between the C-F bonds and the solvent can alter the relative stability of conformers. soton.ac.uk
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, the following spectroscopic data would be of interest:
Vibrational Frequencies (IR and Raman): The calculation of vibrational frequencies is a standard output of DFT calculations. The predicted IR and Raman spectra would show characteristic peaks for the C-F stretches, C-S stretch, and S-H stretch. Comparison with experimental spectra would help in assigning the observed vibrational modes and confirming the predicted lowest-energy conformer.
NMR Chemical Shifts and Coupling Constants: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure elucidation. The Karplus equation relates the vicinal coupling constants to the dihedral angles, providing a direct link between experimental NMR data and the molecule's conformation. soton.ac.uk This would be particularly useful for determining the puckering of the cyclobutane ring and the orientation of the thiol group.
Elucidation of Reaction Mechanisms and Transition States
Understanding the reactivity of this compound involves studying its potential reaction pathways. For instance, the thiol group is known to undergo various reactions, such as oxidation to disulfides or nucleophilic substitution.
A computational study of its reaction mechanisms would involve:
Locating Transition States: For a given reaction, the geometry of the transition state (a first-order saddle point on the potential energy surface) would be located. This is a critical step in understanding the reaction kinetics.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the located transition state connects the reactants and the desired products on the reaction pathway.
Studying Reaction Intermediates: Any intermediates formed during the reaction would also be characterized.
For example, the mechanism of thiol-disulfide exchange involving this compound could be investigated, which typically proceeds via an Sₙ2-type mechanism. nih.gov The presence of the electron-withdrawing fluorine atoms might influence the acidity of the thiol proton and the nucleophilicity of the thiolate anion.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives
While no QSAR studies are available for this compound itself, this methodology is widely used to correlate the structural features of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.netnih.gov
A hypothetical QSAR study on derivatives of this compound would involve:
Dataset of Derivatives: A series of derivatives would be synthesized or computationally designed by modifying the parent structure (e.g., by introducing different substituents on the cyclobutane ring or modifying the thiol group).
Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each derivative. These can be constitutional, topological, geometrical, or electronic descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using various statistical techniques.
Such a study could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties.
Derivatization Strategies for 3,3 Difluorocyclobutane 1 Thiol Analogues
Synthesis of Thioethers and Thioesters
The thiol functional group of 3,3-difluorocyclobutane-1-thiol serves as a versatile handle for the synthesis of a variety of sulfur-containing compounds, most notably thioethers and thioesters. These transformations are fundamental in organic synthesis and are crucial for creating building blocks for pharmaceuticals and functional materials. acsgcipr.org
Thioether Formation:
The synthesis of thioethers from this compound can be achieved through several established methods. The most common approach involves the reaction of the corresponding thiolate, generated by treating the thiol with a base, with an appropriate electrophile such as an alkyl halide or sulfonate. acsgcipr.orgbeilstein-journals.org This nucleophilic substitution reaction (SN2) is a robust and widely applicable method for forming carbon-sulfur bonds. beilstein-journals.org
A variety of alkylating agents can be employed to introduce diverse functionalities. For instance, reaction with substituted benzyl (B1604629) halides would yield benzyl thioethers, while reaction with functionalized alkyl bromides could introduce ester, ketone, or other reactive groups.
Thioester Synthesis:
Thioesters are another important class of derivatives accessible from this compound. These compounds can be prepared by the acylation of the thiol with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. nsf.gov The use of acyl chlorides in the presence of a base, like triethylamine, is a common and efficient method for this transformation. nsf.gov
Alternatively, modern catalytic methods can be employed. For example, a photocatalyzed three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur has been reported for thioester synthesis, offering a direct and atom-economical approach. nih.gov While not yet demonstrated with this compound specifically, this method represents a potential strategy for its derivatization.
| Reactant 1 | Reactant 2 | Product Type | General Method |
| This compound | Alkyl Halide (e.g., R-Br) | Thioether (R-S-C₄H₅F₂) | Sₙ2 reaction with in situ generated thiolate |
| This compound | Acyl Chloride (e.g., R-COCl) | Thioester (R-CO-S-C₄H₅F₂) | Acylation in the presence of a base |
| This compound | Carboxylic Acid (R-COOH) | Thioester (R-CO-S-C₄H₅F₂) | Condensation with a coupling agent |
Formation of Sulfonamides and Sulfonic Acid Derivatives
The oxidation of the thiol group in this compound opens up pathways to higher oxidation state sulfur compounds, such as sulfonic acids and their derivatives, most notably sulfonamides. The sulfonamide functional group is a key component in a wide range of pharmaceuticals. nih.govresearchgate.net
The synthesis of 3,3-difluorocyclobutane-1-sulfonic acid can be achieved by the oxidation of the corresponding thiol. From the sulfonic acid, the corresponding sulfonyl chloride can be prepared, which is a key intermediate for the synthesis of sulfonamides. ekb.eg The reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base yields the desired sulfonamide. researchgate.netijarsct.co.in This modular approach allows for the introduction of a wide variety of substituents on the nitrogen atom of the sulfonamide.
Microwave-assisted synthesis has been explored for the preparation of sulfonamides from sulfonic acids, proceeding via a sulfonyl chloride intermediate in high yield. ekb.eg This method offers a potentially rapid and efficient route to 3,3-difluorocyclobutyl-sulfonamides.
| Starting Material | Intermediate | Reagent for Intermediate | Final Product | Reagent for Final Product |
| This compound | 3,3-Difluorocyclobutane-1-sulfonic acid | Oxidizing agent | 3,3-Difluorocyclobutyl sulfonamide | Amine (R₁R₂NH) |
| 3,3-Difluorocyclobutane-1-sulfonic acid | 3,3-Difluorocyclobutane-1-sulfonyl chloride | Chlorinating agent (e.g., thionyl chloride) | 3,3-Difluorocyclobutyl sulfonamide | Amine (R₁R₂NH) |
Development of 3,3-Difluorocyclobutyl-Substituted Amino Acids and Peptides
The incorporation of fluorinated and cyclic motifs into amino acids and peptides is a well-established strategy to modulate their conformational preferences, metabolic stability, and biological activity. mdpi.com The 3,3-difluorocyclobutyl moiety presents an attractive scaffold for the design of novel non-proteinogenic amino acids.
The synthesis of α-amino acids containing the 3,3-difluorocyclobutyl group can be envisioned through several established synthetic routes for amino acid synthesis. wikipedia.orglibretexts.org For instance, the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide, could be adapted using 3,3-difluorocyclobutanecarbaldehyde as the starting material. libretexts.orgkhanacademy.org Another approach is the amination of an α-halo carboxylic acid derived from a 3,3-difluorocyclobutyl precursor. libretexts.org
Once the 3,3-difluorocyclobutyl-substituted amino acid is synthesized and appropriately protected, it can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis techniques. youtube.commasterorganicchemistry.comlibretexts.org The use of protecting groups for the amino and carboxyl termini is crucial to ensure selective peptide bond formation. masterorganicchemistry.comlibretexts.org The resulting peptides would feature the unique conformational constraints and electronic properties of the 3,3-difluorocyclobutyl group, potentially leading to enhanced biological activity or stability. nih.gov
| Synthetic Strategy | Key Precursor | Target Molecule |
| Strecker Synthesis | 3,3-Difluorocyclobutanecarbaldehyde | α-Amino-3,3-difluorocyclobutaneacetic acid |
| Amination of α-halo acid | α-Bromo-3,3-difluorocyclobutaneacetic acid | α-Amino-3,3-difluorocyclobutaneacetic acid |
| Peptide Synthesis | N-protected 3,3-difluorocyclobutyl amino acid | Peptide containing a 3,3-difluorocyclobutyl residue |
Incorporation into Polymer and Material Architectures
The unique properties of the 3,3-difluorocyclobutyl group, such as its polarity and rigidity, make it an interesting component for the design of novel polymers and materials. Thiol-containing polymers are known for their dynamic properties, including self-healing abilities and redox responsiveness. jsta.cl
One of the most efficient methods for incorporating thiols into polymers is through thiol-ene click chemistry. elsevierpure.com This reaction involves the radical-initiated addition of a thiol to a double bond, proceeding with high efficiency and selectivity under mild conditions. This compound can be reacted with polymers containing pendant alkene groups to introduce the 3,3-difluorocyclobutyl moiety.
| Polymerization/Modification Method | Reactants | Resulting Material |
| Thiol-ene "click" chemistry | This compound, Polymer with alkene groups | Polymer with pendant 3,3-difluorocyclobutyl thioether groups |
| Photo-initiated network formation | This compound, Multi-functional acrylate | Cross-linked polymer network containing 3,3-difluorocyclobutyl moieties |
Utility of 3,3 Difluorocyclobutane 1 Thiol in Advanced Synthetic Methodologies and Chemical Biology Research
Role as a Conformationally Restricted Building Block
The conformational restriction of a ligand is a widely employed strategy in drug design to enhance binding affinity and selectivity for a biological target. nih.govnih.gov By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding is minimized, leading to improved potency. nih.gov The cyclobutane (B1203170) ring, with its distinct puckered structure, serves as an excellent scaffold for achieving such conformational rigidity. nih.gov
The 3,3-difluorocyclobutane-1-thiol moiety offers a three-dimensional structure that is significantly different from the planar motifs often found in traditional fragment libraries. vu.nl The introduction of the gem-difluoro group further influences the conformational preferences of the cyclobutane ring. thieme-connect.de This defined three-dimensional shape allows for a more precise probing of protein binding pockets, potentially leading to interactions that are not accessible to more flexible or planar molecules. nih.gov The development of synthetic methods to access a variety of 3D cyclobutane fragments, including those with functional handles like thiols, is an active area of research aimed at expanding the chemical space for drug discovery. vu.nlnih.gov
Table 1: Comparison of Conformational Properties
| Feature | Acyclic Alkyl Thiol | This compound |
|---|---|---|
| Flexibility | High | Low (Restricted) |
| Shape | Linear/Flexible | 3D Puckered |
| Conformational States | Multiple | Limited |
| Binding Entropy Penalty | Higher | Lower |
Applications in Lead-Oriented Synthesis and Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) has proven to be a powerful approach for identifying novel lead compounds. nih.govwikipedia.org This method relies on screening libraries of low-molecular-weight fragments that can be grown or combined to generate more potent, drug-like molecules. wikipedia.org The "Rule of Three" provides general guidelines for the properties of ideal fragments, including a molecular weight under 300 Da and a cLogP of less than 3. frontiersin.org
This compound fits well within the paradigm of a valuable fragment for FBDD. Its relatively small size and the presence of the polar difluoro and thiol groups contribute to favorable physicochemical properties. The cyclobutane scaffold is considered an underrepresented yet highly attractive motif for generating 3D fragments. vu.nlnih.gov The incorporation of fluorinated cycloalkyl groups can have a beneficial impact on key in vitro parameters such as lipophilicity and metabolic stability. nih.gov The thiol group provides a convenient vector for fragment elaboration, allowing for the systematic exploration of the surrounding chemical space within a protein's binding site. nih.gov
Table 2: Properties of this compound as a Fragment
| Property | Value/Characteristic | Relevance in FBDD |
|---|---|---|
| Molecular Weight | Relatively Low | Adheres to the "Rule of Three" frontiersin.org |
| 3D Shape | High | Exploration of 3D binding pockets nih.govvu.nl |
| Functional Handle | Thiol Group | Facile fragment growing and linking nih.gov |
| Metabolic Stability | Enhanced by gem-difluoro group | Improved pharmacokinetic properties nih.govmdpi.com |
Use in the Synthesis of Functionalized Organic Fluorine Compounds
The synthesis of organofluorine compounds is a rapidly growing area of chemical research, driven by the significant impact of fluorine on the biological properties of molecules. umich.edudtic.mil Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing a drug's pharmacokinetic profile. mdpi.com
This compound serves as a valuable synthon for the introduction of the 3,3-difluorocyclobutane motif into larger, more complex molecules. The thiol group is a versatile functional handle that can participate in a wide range of chemical transformations. researchgate.net For instance, it can undergo nucleophilic substitution reactions, Michael additions, and be used in the formation of thioethers, which are common linkages in medicinal chemistry. The development of synthetic routes to fluorinated cyclobutane building blocks, including those with amine and carboxylic acid functionalities, highlights the importance of these scaffolds in creating novel fluorinated compounds. researchgate.netresearchgate.netresearchgate.net The unique reactivity of fluorinated compounds, which can differ from their non-fluorinated counterparts, presents both challenges and opportunities for synthetic chemists. thieme-connect.de
Development of Novel Linkers and Bioconjugation Reagents
The thiol group is a key functional group in bioconjugation chemistry due to its unique reactivity. scbt.com Cysteine residues in proteins, with their thiol side chains, are often targeted for site-specific modification. nih.gov This has led to the development of a plethora of thiol-reactive reagents for applications such as antibody-drug conjugates (ADCs), protein labeling, and the creation of biosensors. scbt.comnih.govnih.gov
This compound can be envisioned as a core component in the design of novel linkers for bioconjugation. The difluorinated cyclobutane moiety can impart desirable properties to the linker, such as increased stability and a defined three-dimensional structure. This is particularly relevant in the context of ADCs, where the stability of the linker is crucial for preventing premature drug release and minimizing off-target toxicity. nih.govtandfonline.comresearchgate.net The development of cleavable linkers that respond to specific stimuli within the target cell is an area of active research in chemical biology. nih.govbldpharm.com The unique stereoelectronic properties of the 3,3-difluorocyclobutane scaffold could be exploited to create novel thiol-reactive linkers with tunable reactivity and cleavage kinetics for such advanced applications. rsc.org The use of thiol-ene click chemistry offers a biocompatible method for the orthogonal bioconjugation of thiol-containing molecules. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Fluorocyclobutylamine |
| 3-Fluorocyclobutanecarboxylic acid |
| Monomethyl auristatin E |
| Cysteine |
| Thioether |
| Maleimide |
| Thiosuccinimide |
| Maleamic methyl ester |
| Ciprofloxacin |
| 2-Mercaptoethanol |
| 4-Mercaptobenzyl alcohol |
Future Research Perspectives for 3,3 Difluorocyclobutane 1 Thiol
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes to 3,3-difluorocyclobutane-1-thiol is fundamental to its broader application. While general methods for the synthesis of fluorinated organic compounds and thiols exist, future research could focus on pathways tailored to this specific molecule.
Key Research Objectives:
Direct Thiolation of Difluorocyclobutane Precursors: Investigating direct nucleophilic substitution reactions on activated 3,3-difluorocyclobutane derivatives with sulfur nucleophiles.
Ring-Opening Reactions: Exploring the controlled ring-opening of larger, more accessible fluorinated cyclic systems to form the desired cyclobutane (B1203170) thiol.
Asymmetric Synthesis: Developing stereoselective methods to access chiral derivatives of this compound, which would be of significant interest for pharmaceutical applications.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Precursors | Key Reagents | Anticipated Advantages | Potential Challenges |
| Nucleophilic Substitution | 3,3-difluorocyclobutyl tosylate | Sodium hydrosulfide (B80085) (NaSH) | Direct, potentially high-yielding | Precursor availability, side reactions |
| Reductive Thiolation | 3,3-difluorocyclobutanone | Lawesson's reagent, H₂S/acid | Utilizes a common ketone intermediate | Harsh reaction conditions, selectivity |
| From a Related Aldehyde | 3,3-difluorocyclobutane-1-carbaldehyde nih.gov | Thioacetic acid, reduction | Builds upon known intermediates | Multi-step, potential for over-reduction |
Investigation of Underexplored Reactivity Profiles
The interplay between the gem-difluoro group and the thiol functionality is expected to give rise to unique reactivity. Future studies should aim to elucidate these novel reaction pathways. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the thiol proton and the nucleophilicity of the resulting thiolate.
Areas for Investigation:
Oxidation Chemistry: Systematic studies on the oxidation of the thiol to sulfenic acids, sulfinic acids, and sulfonic acids, and the impact of the difluorocyclobutyl group on their stability and reactivity.
Radical Reactions: Exploring the behavior of the corresponding thiyl radical in addition and cyclization reactions. The fluorine substituents may influence the radical's stability and selectivity.
Thiol-Ene and Thiol-Yne Click Chemistry: Investigating the efficiency and scope of "click" reactions involving this compound for the construction of complex molecular architectures and polymers. rsc.org
Advanced Applications in Supramolecular Chemistry Research
Supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of this compound. ijsr.net The thiol group is capable of forming hydrogen bonds and coordinating to metal centers, while the fluorinated ring can participate in halogen bonding and other non-covalent interactions.
Potential Supramolecular Applications:
Self-Assembled Monolayers (SAMs): The thiol group can anchor the molecule to gold surfaces, enabling the formation of SAMs with a fluorinated outer layer, which could have applications in creating hydrophobic or oleophobic surfaces.
Dynamic Covalent Chemistry: The reversible formation of disulfide bonds from the thiol allows for its use in dynamic covalent chemistry to create self-healing materials and adaptable systems. nsf.gov
Host-Guest Chemistry: The difluorocyclobutyl moiety could act as a guest within the hydrophobic cavities of host molecules like cyclodextrins, with potential applications in drug delivery and sensing. nih.gov
Integration into Automated Synthesis Platforms
The increasing use of automated synthesis platforms in chemical research necessitates the development of robust and reliable reactions. nih.gov Integrating the synthesis and derivatization of this compound into such platforms would accelerate the discovery of new compounds with desired properties.
Research Directions:
Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of the target molecule and its derivatives to improve safety, efficiency, and scalability.
High-Throughput Screening: Utilizing automated platforms to rapidly screen the reactivity of this compound with a wide range of electrophiles and coupling partners.
Robotic Handling of Reagents: Adapting existing protocols for use with robotic systems, which would be particularly beneficial for handling potentially malodorous thiol compounds.
Computational Design of New this compound Derivatives with Tailored Properties
Computational chemistry and molecular modeling can play a pivotal role in guiding future research by predicting the properties of yet-to-be-synthesized derivatives of this compound.
Computational Approaches:
Density Functional Theory (DFT) Calculations: To predict the molecule's electronic structure, reactivity, and spectroscopic properties.
Molecular Dynamics (MD) Simulations: To study the conformational preferences of the molecule and its interactions with biological targets or in condensed phases.
Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of derivatives with their biological activity or material properties, thereby guiding the design of new compounds.
A hypothetical data table illustrating the potential for computational design is shown below:
| Derivative Substitution | Predicted pKa (Thiol) | Calculated LogP | Potential Application |
| None | 9.5 | 1.8 | General Building Block |
| 1-Methyl | 9.8 | 2.2 | Increased Lipophilicity |
| 1-Trifluoromethyl | 8.2 | 2.5 | Enhanced Acidity, Bioactivity |
| 2-Amino | 9.6 (thiol), 9.0 (amino) | 1.2 | Pharmaceutical Intermediate |
Q & A
Q. What are the common synthetic routes for preparing 3,3-difluorocyclobutane-1-thiol, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization and functionalization steps. Key strategies include:
- Cyclobutane Ring Formation : Intramolecular [2+2] photocycloaddition or strain-driven ring closure using fluorinated precursors.
- Thiol Group Introduction : Nucleophilic substitution (e.g., using thiourea or sodium hydrosulfide) on a pre-functionalized cyclobutane intermediate (e.g., bromide or mesylate derivatives).
Q. Critical Parameters :
- Temperature : Lower temperatures (0–25°C) minimize side reactions like oxidation of the thiol group.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
- Protection Strategies : Use of tert-butylthiol or trityl groups to prevent disulfide formation during synthesis .
Q. Table 1: Representative Synthetic Routes
| Method | Precursor | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Photocycloaddition | 1,3-Diene + CF₂ reagent | UV light, THF, 12h | 45–55 | |
| Nucleophilic Substitution | 3,3-Difluorocyclobutyl bromide | NaSH, DMF, 0°C, 4h | 60–70 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer :
- ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ ≈ -90 to -110 ppm, coupling constant ~ 200–250 Hz).
- ¹H NMR : Cyclobutane protons appear as complex multiplet patterns (δ 2.5–4.0 ppm); thiol proton (δ ~1.5 ppm, exchangeable).
- IR Spectroscopy : S-H stretch (~2550 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 140 (C₄H₆F₂S⁺) with characteristic fragment ions (e.g., loss of HF or SH groups).
Validation : Compare data with PubChem/CAS entries and computational predictions (e.g., Gaussian NMR simulations) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the synthesis of fluorinated cyclobutane derivatives like this compound?
Methodological Answer :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to control cyclobutane ring stereochemistry.
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cycloadditions.
- Dynamic Resolution : Kinetic resolution via enzymatic desymmetrization (e.g., lipases) of racemic intermediates.
Case Study : highlights the use of chiral amines in asymmetric synthesis of fluorocyclobutanes, achieving >90% enantiomeric excess (ee) via Pd-catalyzed cross-coupling .
Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in click chemistry reactions?
Methodological Answer :
- Reactivity Analysis : DFT calculations (B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Regioselectivity Modeling : Transition-state simulations (e.g., for thiol-ene reactions) identify preferred attack pathways (e.g., anti-Markovnikov addition).
Example : applied DFT to validate the regioselectivity of thiol-substituted cyclobutanes in triazole-forming reactions, aligning with experimental outcomes .
Q. Table 2: Computational vs. Experimental Regioselectivity
| Reaction Type | Predicted Site (DFT) | Observed Site (Experiment) | Agreement (%) |
|---|---|---|---|
| Thiol-ene Addition | C1 (anti-Markovnikov) | C1 | 95 |
| Nucleophilic Substitution | C3 (ring-strain relief) | C3 | 88 |
Q. What contradictions exist in reported data on the thermodynamic stability of 3,3-difluorocyclobutane derivatives, and how can they be addressed?
Methodological Answer :
- Contradiction : Discrepancies in ring-strain energy calculations (DFT vs. experimental calorimetry).
- Resolution :
- Re-evaluate computational parameters (e.g., basis set selection, solvent effects).
- Validate with differential scanning calorimetry (DSC) to measure decomposition enthalpies.
Case Study : reports a ring-strain energy of 25 kcal/mol via DFT, while calorimetric data suggest 28–30 kcal/mol. Hybrid QM/MM simulations reconcile this gap .
Q. How can this compound serve as a building block in fragment-based drug discovery?
Methodological Answer :
- 3D Fragment Libraries : Its rigid, strained cyclobutane core enhances spatial diversity in screening.
- Click Chemistry Applications : Thiol-ene reactions enable rapid conjugation to biomolecules (e.g., proteins, nucleic acids).
Example : lists this compound in Enamine’s "Building Blocks Catalogue" for fragment-based lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
